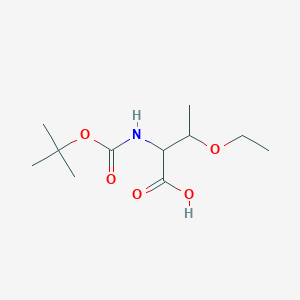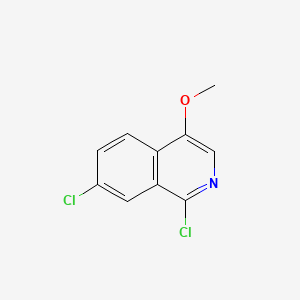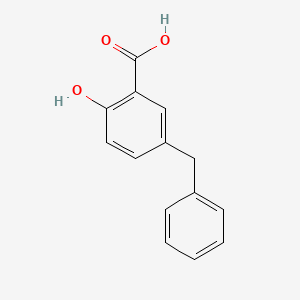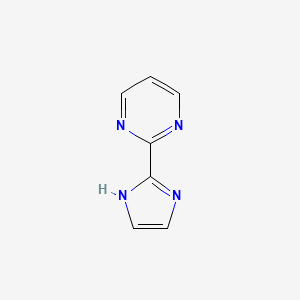
6-ホルミルニコチン酸
概要
説明
6-Formylnicotinic acid is an organic compound with the molecular formula C₇H₅NO₃. It is a derivative of nicotinic acid, also known as vitamin B3. This compound is characterized by the presence of a formyl group (-CHO) attached to the sixth position of the nicotinic acid ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
6-Formylnicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and as a building block in organic synthesis.
作用機序
Target of Action
It is known that the compound is a product of the rearrangement of 2-azidobenzoic acid
Mode of Action
It is synthesized via the rearrangement of 2-Azidobenzoic acid under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The exact interaction of 6-Formylnicotinic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
The compound is a product of the rearrangement of 2-Azidobenzoic acid, which is known to be involved in synthetic chemistry for the creation of carbon–nitrogen and nitrogen–heteroatom bonds
Result of Action
As the compound is a product of the rearrangement of 2-Azidobenzoic acid, it may have potential biological activity . .
生化学分析
Biochemical Properties
6-Formylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The interaction between 6-Formylnicotinic acid and NAD+ can affect the enzymatic activity of dehydrogenases and other NAD±dependent enzymes, thereby influencing metabolic pathways .
Cellular Effects
6-Formylnicotinic acid impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Formylnicotinic acid can modulate the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating gene expression and cellular stress responses . Additionally, it affects the production of reactive oxygen species (ROS) and can influence cellular redox states .
Molecular Mechanism
The molecular mechanism of 6-Formylnicotinic acid involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, 6-Formylnicotinic acid has been shown to inhibit certain dehydrogenases by competing with NAD+ for binding sites . This inhibition can result in altered metabolic flux and changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Formylnicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Formylnicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 6-Formylnicotinic acid has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-Formylnicotinic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on metabolic processes and cellular function . At high doses, 6-Formylnicotinic acid can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
6-Formylnicotinic acid is involved in several metabolic pathways. It can be metabolized to form nicotinic acid and other derivatives, which participate in various biochemical reactions . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in NAD+ biosynthesis . These interactions can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of 6-Formylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by monocarboxylate transporters (MCTs), which facilitate the movement of monocarboxylates and related compounds . Once inside the cell, 6-Formylnicotinic acid can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
6-Formylnicotinic acid exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The subcellular localization of 6-Formylnicotinic acid can affect its activity and function. For example, its presence in the mitochondria can influence mitochondrial metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct 6-Formylnicotinic acid to specific organelles, further modulating its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: One of the methods to synthesize 6-formylnicotinic acid involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction is carried out in aqueous-organic media, typically using a mixture of 1,4-dioxane and water, under irradiation with a low-pressure mercury lamp. The presence of acetates of alkali or alkaline earth metals, such as barium acetate, can influence the yield and direction of the reaction .
Industrial Production Methods: Industrial production methods for 6-formylnicotinic acid are not extensively documented. the principles of organic synthesis, such as the use of photolysis and the manipulation of reaction conditions, are likely applied on a larger scale to produce this compound efficiently.
化学反応の分析
Types of Reactions: 6-Formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, converting the compound into 6-carboxynicotinic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 6-hydroxymethylnicotinic acid.
Substitution: The compound can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 6-Carboxynicotinic acid.
Reduction: 6-Hydroxymethylnicotinic acid.
Substitution: Products depend on the nucleophile used, such as 6-aminonicotinic acid if an amine is the nucleophile.
類似化合物との比較
Nicotinic Acid:
6-Carboxynicotinic Acid: An oxidation product of 6-formylnicotinic acid, with a carboxyl group instead of a formyl group.
6-Hydroxymethylnicotinic Acid: A reduction product of 6-formylnicotinic acid, with a hydroxymethyl group instead of a formyl group.
Uniqueness: 6-Formylnicotinic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
6-formylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUGNNSKQHFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295868 | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-47-8 | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research presents a novel, one-step synthesis of 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid. [] This method utilizes the photolysis of 2-azidobenzoic acid in the presence of weak bases. [] This approach offers a potentially more efficient and streamlined alternative to multi-step synthetic routes.
Q2: Has there been an error reported in the original research describing this synthesis?
A2: Yes, an erratum has been published related to the original research article describing this synthesis. [] While the specific details of the erratum are not provided in the abstract, it highlights the importance of consulting both the original article and any published errata for the most accurate information.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)


